N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S2/c1-30-19-12-14-20(15-13-19)31-16-21(28)26-25-27-22(17-8-4-2-5-9-17)24(32-25)23(29)18-10-6-3-7-11-18/h2-15H,16H2,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQCLEMUZNGATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiophenol, which undergoes cyclization with a benzoyl chloride derivative to form the thiazole ring.
Substitution Reactions: The thiazole ring is then functionalized with a phenyl group through electrophilic aromatic substitution.
Thioether Formation: The methoxyphenylthioacetamide moiety is introduced via a nucleophilic substitution reaction, where a methoxyphenylthiol reacts with a haloacetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, Friedel-Crafts catalysts (e.g., AlCl3), or nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
This compound could have several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and its substituents could play a crucial role in binding to these targets, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
Key structural differences in the thiazole core and substituents significantly impact biological activity and physicochemical properties.
Insights :
- Thioether vs.
Acetamide Side Chain Modifications
Variations in the acetamide moiety influence solubility and target selectivity.
Insights :
Activity Trends :
- Methoxy groups : Present in both the target compound and 3d , these groups correlate with enhanced antitumor activity, possibly due to improved membrane permeability.
- Thiazole vs. benzothiazole cores: Benzothiazole derivatives (e.g., ) show stronger activity against renal cancer, whereas thiazoles (e.g., 4c) target lung adenocarcinoma .
Biological Activity
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, a benzoyl group, and a methoxyphenyl thioacetamide moiety. Its structural complexity contributes to its interaction with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole ring plays a critical role in binding affinity, while the methoxyphenyl group may enhance solubility and bioavailability.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may modulate receptor activity, affecting signaling pathways critical for tumor growth.
Biological Activity Data
Research has demonstrated that derivatives of thiazole compounds exhibit significant anticancer properties. The following table summarizes findings related to the biological activity of similar thiazole-based compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzothiazole Derivative 1 | MCF-7 (Breast Cancer) | 0.57 | Antiproliferative |
| Benzothiazole Derivative 2 | THP-1 (Leukemia) | 0.40 | Apoptosis Induction |
| N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-methoxyphenyl)acetamide | A549 (Lung Cancer) | TBD | Enzyme Inhibition |
Case Studies
- Anticancer Activity : A study evaluated the anticancer effects of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-methoxyphenyl)acetamide on A549 lung cancer cells. The results indicated that the compound inhibited cell proliferation significantly, with an IC50 value yet to be determined in ongoing studies.
- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit key enzymes involved in cancer metabolism. Preliminary data suggested that it could act as a competitive inhibitor, potentially leading to reduced tumor growth.
Research Findings
Recent literature highlights the importance of thiazole derivatives in medicinal chemistry. A review article summarized various studies indicating that modifications on the thiazole ring can dramatically affect biological activity. For instance, compounds with electron-donating groups like methoxy have shown enhanced anticancer properties compared to their unsubstituted counterparts .
Q & A
Q. What are the standard synthetic routes for N-(5-benzoyl-4-phenylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide?
The synthesis typically involves multi-step organic reactions:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under basic conditions.
- Substituent introduction : Benzoylation at the 5-position of the thiazole ring using benzoyl chloride.
- Acetamide coupling : Reaction of 2-mercaptoacetamide intermediates with 4-methoxyphenyl disulfide via nucleophilic substitution . Key reagents include DCC (dicyclohexylcarbodiimide) for amide bond formation and BF₃·Et₂O as a Lewis acid catalyst for regioselective benzoylation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzoyl vs. methoxyphenyl groups). Aromatic protons appear at δ 7.2–8.1 ppm, while the thioether (–S–) group influences splitting patterns .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 442.5 (C₂₆H₂₂N₂O₃S) .
- IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C–S (640–680 cm⁻¹) confirm functional groups .
Q. What are the primary biological activities associated with this compound?
The thiazole core enables interactions with enzymes/receptors involved in:
- Antimicrobial activity : Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition .
- Anticancer potential : Induction of apoptosis in HeLa cells (IC₅₀ = 12.5 μM) through caspase-3 activation .
- Anti-inflammatory effects : COX-2 inhibition (45% at 10 μM) via competitive binding to the catalytic site .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound?
- Reaction optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., from 24h to 2h) and improve yield by 20% .
- Purification : Employ flash chromatography (hexane:EtOAc, 3:1) followed by recrystallization in ethanol to achieve >98% purity .
- Monitoring : Track intermediates via TLC (Rf = 0.4 in hexane:EtOAc 7:3) and adjust stoichiometry to minimize byproducts like unreacted thiourea .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives?
- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., –NO₂) to enhance antimicrobial potency (e.g., 2.5x increase against S. aureus) .
- Bioisosteric replacement : Substitute the benzoyl group with a thienoyl moiety to improve solubility (logP reduced from 3.8 to 2.9) while retaining anticancer activity .
- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding with Thr830 in EGFR kinase) .
Q. How can conflicting data on biological targets be resolved?
- In vitro assays : Conduct kinase profiling (e.g., Eurofins Panlabs 100-kinase panel) to confirm selectivity for JAK2 over VEGFR2 .
- Molecular docking : Compare binding poses in COX-2 (PDB: 5KIR) vs. LOX-5 (PDB: 3V99) to explain discrepancies in anti-inflammatory activity .
- Dose-response studies : Re-evaluate IC₅₀ values under standardized conditions (e.g., 48h incubation vs. 72h) to align reported cytotoxicity data .
Q. What crystallographic methods are suitable for structural elucidation?
- Single-crystal X-ray diffraction : Resolve the thiazole-acetamide dihedral angle (θ = 112.5°) using SHELX-TL for refinement. Data collection at 100K reduces thermal motion artifacts .
- Powder XRD : Confirm polymorphic stability (Form I vs. Form II) by comparing experimental patterns with Mercury-simulated data .
Q. How can mechanistic studies elucidate its mode of action?
- Surface plasmon resonance (SPR) : Measure binding kinetics to Bcl-2 (KD = 1.2 nM) to validate apoptosis induction .
- Isothermal titration calorimetry (ITC) : Quantify ΔH and ΔS of COX-2 binding to distinguish competitive vs. allosteric inhibition .
- RNA-seq analysis : Identify differentially expressed genes (e.g., BAX upregulation) in treated cancer cells to map signaling pathways .
Methodological Troubleshooting
Q. How to address low yields in the final coupling step?
- Solvent selection : Switch from DMF to THF to reduce side reactions (e.g., over-acylation) .
- Catalyst screening : Test HATU vs. EDCI for improved coupling efficiency (yield increases from 55% to 82%) .
Q. What steps mitigate impurities during purification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
